molecular formula C14H16ClNO3 B2798112 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride CAS No. 2243508-86-1

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride

Cat. No.: B2798112
CAS No.: 2243508-86-1
M. Wt: 281.74
InChI Key: MAGXESFJNXRWLF-UHFFFAOYSA-N
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Description

7-Benzyl-2-oxa-7-azaspiro[44]nonane-1,3-dionehydrochloride is a chemical compound with the molecular formula C14H15NO3·HCl It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzylamine with a suitable cyclic anhydride to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the oxo and aza functionalities, resulting in the final compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dionehydrochloride is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

IUPAC Name

7-benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3.ClH/c16-12-8-14(13(17)18-12)6-7-15(10-14)9-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGXESFJNXRWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)OC2=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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